N-(10-Bromodecyl)phthalimide
Overview
Description
N-(10-Bromodecyl)phthalimide is a biochemical compound with the molecular formula C18H24BrNO2 and a molecular weight of 366.29 . It is also known as 2-(10-Bromodecyl)isoindoline-1,3-dione .
Synthesis Analysis
The most common synthesis of phthalimides involves the dehydrative condensation of phthalic anhydride at high temperatures with primary amines . When the amine is not readily accessible, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides are popular alternative approaches .Molecular Structure Analysis
The molecular structure of N-(10-Bromodecyl)phthalimide contains a total of 47 bonds, including 23 non-H bonds, 8 multiple bonds, 9 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 imide .Chemical Reactions Analysis
Phthalimides, including N-(10-Bromodecyl)phthalimide, are used as powerful oxidizing agents in both catalyzed and un-catalyzed reactions . They are also the source of halogen and act as halogenating agents .Physical And Chemical Properties Analysis
N-(10-Bromodecyl)phthalimide is a solid substance that should be stored at room temperature, specifically between 58-60°C . Its melting point is between 58-60°C .Scientific Research Applications
Therapeutic Potential
Phthalimides, including N-(10-Bromodecyl)phthalimide, belong to the group of cyclic imides and have various biological activities such as antinoceptive, anti-inflammatory, antitumor, anti-convulsant, and antimicrobial . They have been the subject of study in several research centers worldwide .
Anti-Inflammatory Action
Research using triazole-conjugated phthalimides demonstrated a high anti-inflammatory action of these compounds . This suggests that N-(10-Bromodecyl)phthalimide could potentially be used in the development of anti-inflammatory drugs.
Antitumor Activity
Phthalimide derivatives have shown potential in antitumor activity . This opens up the possibility of N-(10-Bromodecyl)phthalimide being used in cancer research and treatment.
Anticonvulsant Activity
Phthalimide derivatives have also been studied for their anticonvulsant properties . This suggests that N-(10-Bromodecyl)phthalimide could potentially be used in the treatment of epilepsy and other seizure disorders.
Antimicrobial Activity
The antimicrobial activity of phthalimide derivatives makes them a potential candidate for the development of new antimicrobial agents . N-(10-Bromodecyl)phthalimide could potentially be used in this field.
Organic Synthesis
N-(10-Bromodecyl)phthalimide could be used as a reagent in organic synthesis due to its chemical structure . It can be obtained through various organic synthetic processes, generally using phthalic anhydride as the precursor .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-(10-Bromodecyl)phthalimide This compound belongs to the class of phthalimides, which are known to interact with a variety of biological targets
Mode of Action
The mode of action of N-(10-Bromodecyl)phthalimide As a phthalimide derivative, it may share similar mechanisms with other compounds in this class . .
Biochemical Pathways
The biochemical pathways affected by N-(10-Bromodecyl)phthalimide Phthalimides have been found in a variety of natural products, pharmaceuticals, and organic materials, suggesting they may interact with multiple biochemical pathways
Result of Action
The molecular and cellular effects of N-(10-Bromodecyl)phthalimide’s As a phthalimide derivative, it may share similar effects with other compounds in this class
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(10-Bromodecyl)phthalimide Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action
properties
IUPAC Name |
2-(10-bromodecyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO2/c19-13-9-5-3-1-2-4-6-10-14-20-17(21)15-11-7-8-12-16(15)18(20)22/h7-8,11-12H,1-6,9-10,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFIOTMXPRSHSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344175 | |
Record name | 2-(10-Bromodecyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(10-Bromodecyl)phthalimide | |
CAS RN |
24566-80-1 | |
Record name | 2-(10-Bromodecyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(10-Bromodec-1-yl)phthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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